4-(Diethylamino)-3-methylbenzonitrile

Description

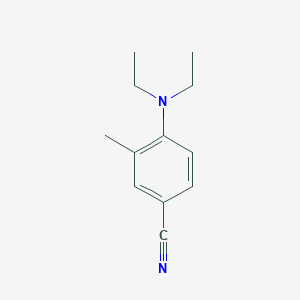

4-(Diethylamino)-3-methylbenzonitrile (CAS RN: Not explicitly provided; structurally inferred from ) is a substituted benzonitrile derivative featuring a diethylamino group at the para position and a methyl group at the meta position relative to the nitrile functionality.

Properties

IUPAC Name |

4-(diethylamino)-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-4-14(5-2)12-7-6-11(9-13)8-10(12)3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPMRVFWFOYLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-(Diethylamino)-3-methylbenzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Diethylamino)-3-methylbenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents and key properties of 4-(Diethylamino)-3-methylbenzonitrile with structurally related compounds:

Key Observations:

- The methyl group at the meta position may sterically hinder reactions at the nitrile group, unlike the dibromomethyl group in , which introduces reactivity.

- Biological Activity: 4-(Diethylamino)salicylaldehyde demonstrates potent antifungal activity, suggesting that the diethylamino-nitrile scaffold could be optimized for similar applications.

Spectroscopic and Computational Comparisons

- Infrared Spectroscopy: Analogous compounds like N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile show distinct nitrile (C≡N) stretches near 2240 cm⁻¹ and amino group vibrations (~3300 cm⁻¹). The target compound’s nitrile stretch would likely fall in this range, with diethylamino C-N stretches near 1250–1350 cm⁻¹.

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: Oxybutynin Hydrochloride, which contains a diethylamino group, is used clinically for overactive bladder. This underscores the importance of diethylamino-aromatic systems in drug design, though the target compound’s nitrile group may confer distinct metabolic stability.

- Material Science: Phenazine-dicarbonitrile derivatives with diphenylamino groups exhibit applications in optoelectronics. The target compound’s nitrile and diethylamino groups could similarly contribute to charge-transfer materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.